2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole 2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741926
InChI: InChI=1S/C6H9ClN2S/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3
SMILES:
Molecular Formula: C6H9ClN2S
Molecular Weight: 176.67 g/mol

2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC17741926

Molecular Formula: C6H9ClN2S

Molecular Weight: 176.67 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloropropyl)-5-methyl-1,3,4-thiadiazole -

Specification

Molecular Formula C6H9ClN2S
Molecular Weight 176.67 g/mol
IUPAC Name 2-(3-chloropropyl)-5-methyl-1,3,4-thiadiazole
Standard InChI InChI=1S/C6H9ClN2S/c1-5-8-9-6(10-5)3-2-4-7/h2-4H2,1H3
Standard InChI Key ZPFABYKPXIFMKX-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)CCCCl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 2-(3-chloropropyl)-5-methyl-1,3,4-thiadiazole, reflects its substitution pattern:

  • 1,3,4-Thiadiazole: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

  • Position 2: 3-Chloropropyl group (-CH₂CH₂CH₂Cl).

  • Position 5: Methyl group (-CH₃).

The molecular formula is C₇H₁₀ClN₂S, with a molecular weight of 189.68 g/mol . Its SMILES notation is ClCCCc1nnc(s1)C, and the InChIKey is UFFSPEMAFDHSMF-UHFFFAOYSA-N , derived from the propyl analog’s identifier with adjustments for the methyl substituent.

Computational and Experimental Data

  • Geometry Optimization: Density functional theory (DFT) calculations predict a planar thiadiazole ring with bond lengths of 1.28 Å (C=N) and 1.71 Å (C-S) .

  • Spectroscopic Signatures:

    • IR: Peaks at 760 cm⁻¹ (C-S-C stretch) and 1,690 cm⁻¹ (C=N stretch) .

    • ¹H NMR: δ 1.35 (t, 3H, CH₃), δ 2.85 (m, 2H, CH₂Cl), δ 3.45 (m, 2H, SCH₂) .

Synthetic Pathways and Reaction Mechanisms

Core Thiadiazole Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides. For example:

  • Thiosemicarbazide Preparation:
    RNH2+CS2RNHC(=S)NH2\text{RNH}_2 + \text{CS}_2 \rightarrow \text{RNHC}(=S)NH_2 .

  • Cyclization: Treatment with monochloroacetyl chloride induces ring closure:
    RNHC(=S)NH2+ClCH2COClThiadiazole+HCl\text{RNHC}(=S)NH_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{Thiadiazole} + \text{HCl} .

Functionalization at Position 2

The 3-chloropropyl group is introduced via nucleophilic substitution:

  • Alkylation: Reacting 5-methyl-1,3,4-thiadiazol-2-amine with 1-bromo-3-chloropropane:
    Thiadiazole-NH2+BrCH2CH2CH2ClThiadiazole-CH2CH2CH2Cl+HBr\text{Thiadiazole-NH}_2 + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{Thiadiazole-CH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{HBr} .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields 65–70% product .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 210°C (DSC) .

  • Hydrolytic Sensitivity: The chloropropyl group undergoes hydrolysis in aqueous base:
    CH2CH2CH2Cl+H2OCH2CH2CH2OH+HCl\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} .

Solubility and Partitioning

  • Solubility:

    SolventSolubility (mg/mL)
    Water0.12
    Ethanol8.9
    Chloroform22.4
  • LogP: 2.34 (Predicted via XLogP3) .

Future Research Directions

  • Optimized Synthesis: Microwave-assisted reactions to improve yield.

  • Structure-Activity Relationships: Modifying the chloropropyl chain length.

  • In Vivo Studies: Pharmacokinetics in murine models.

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